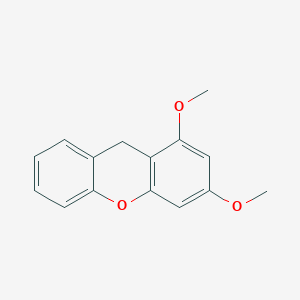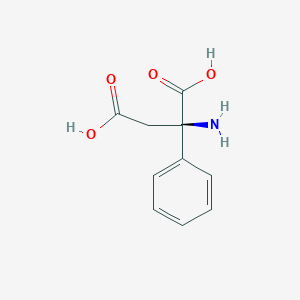
2-Phenyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-L-aspartic acid is an amino acid derivative characterized by the presence of a phenyl group attached to the aspartic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-L-aspartic acid typically involves the condensation of L-aspartic acid with benzaldehyde under specific reaction conditions. The process may include the use of catalysts and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the protection of the amino group in L-aspartic acid, followed by its reaction with benzaldehyde. Enzymatic methods may utilize specific enzymes to catalyze the formation of the compound, offering a more environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce different substituents onto the phenyl ring.
Major Products: The major products formed from these reactions include oxidized phenyl derivatives, reduced amino acids, and various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of artificial sweeteners and other food additives.
Mechanism of Action
The mechanism of action of 2-Phenyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating metabolic pathways.
Comparison with Similar Compounds
L-aspartic acid: A non-essential amino acid with a similar backbone but lacking the phenyl group.
L-phenylalanine: An essential amino acid with a phenyl group but differing in its overall structure.
Aspartame: A dipeptide composed of L-aspartic acid and L-phenylalanine, used as an artificial sweetener.
Uniqueness: 2-Phenyl-L-aspartic acid is unique due to the presence of both the aspartic acid backbone and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with proteins and enzymes, making it valuable in various research and industrial applications.
Properties
CAS No. |
60760-07-8 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-phenylbutanedioic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(14)15,6-8(12)13)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13)(H,14,15)/t10-/m1/s1 |
InChI Key |
ZVULHWSIPQXZGU-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@](CC(=O)O)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
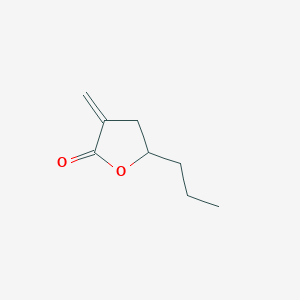
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
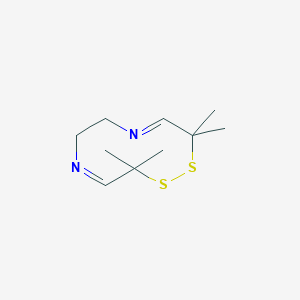

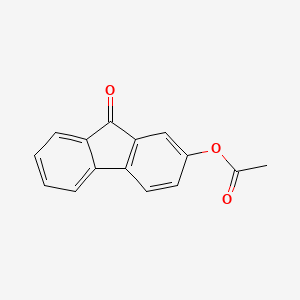


![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

